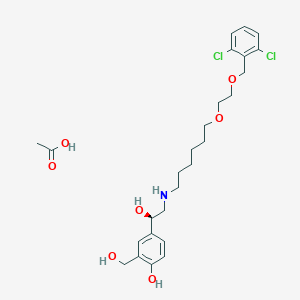
Vilanterol Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vilanterol Acetate is a selective long-acting beta2-adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease and asthma. It is known for its 24-hour activity, making it suitable for once-daily dosing. This compound works by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate, leading to the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells in the lungs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vilanterol Acetate involves multiple steps, including the bromination of 2,6-dichlorophenyl methanol, followed by condensation with 2-(2,6-dichlorobenzyl)oxyethanol. The key intermediate, oxazolidinone, is prepared using Friedel-Crafts acylation, chemo-selective reduction, Corey-Itsuno reduction, and oxazolidinone ring formation .
Industrial Production Methods
Industrial production of this compound focuses on optimizing yields and purity. An improved process involves the bromination of 2,6-dichlorophenyl methanol, followed by condensation with 2-(2,6-dichlorobenzyl)oxyethanol under controlled conditions to produce the desired compound with high purity .
化学反应分析
Types of Reactions
Vilanterol Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to produce this compound. These intermediates are crucial for the final synthesis and ensure the desired pharmacological properties of the compound .
科学研究应用
Vilanterol Acetate has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying beta2-adrenergic agonists and their interactions with receptors.
Biology: Investigated for its effects on bronchial smooth muscle cells and mast cells.
Medicine: Widely used in the treatment of chronic obstructive pulmonary disease and asthma, often in combination with other bronchodilators.
Industry: Utilized in the development of inhalation formulations for respiratory therapies .
作用机制
Vilanterol Acetate exerts its effects by selectively stimulating beta2-adrenergic receptors, leading to the activation of intracellular adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate, resulting in the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells. This mechanism is crucial for its bronchodilator effects and its use in treating respiratory conditions .
相似化合物的比较
Similar Compounds
Salmeterol: Another long-acting beta2-adrenergic agonist with a similar mechanism of action but shorter duration of effect.
Formoterol: A long-acting beta2-adrenergic agonist with a faster onset of action but requires twice-daily dosing.
Indacaterol: An ultra-long-acting beta2-adrenergic agonist with a similar duration of action but different pharmacokinetic properties.
Uniqueness
Vilanterol Acetate is unique due to its 24-hour activity, allowing for once-daily dosing, which improves patient compliance. It also has a faster onset of action compared to Salmeterol and a longer duration of action compared to Formoterol .
属性
分子式 |
C26H37Cl2NO7 |
|---|---|
分子量 |
546.5 g/mol |
IUPAC 名称 |
acetic acid;4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C24H33Cl2NO5.C2H4O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;1-2(3)4/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1H3,(H,3,4)/t24-;/m0./s1 |
InChI 键 |
TVWAEQRFKRTYIG-JIDHJSLPSA-N |
手性 SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl |
规范 SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



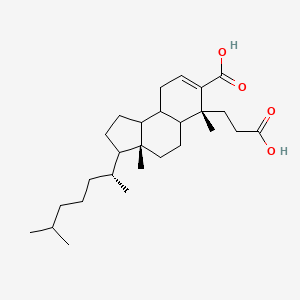

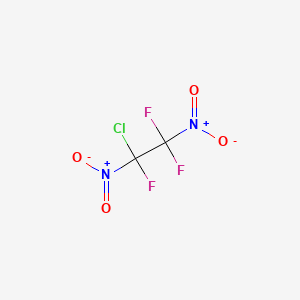
![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)

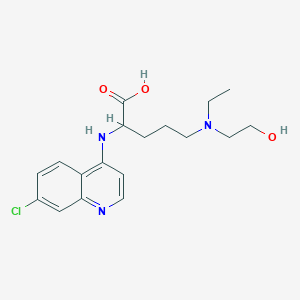
![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
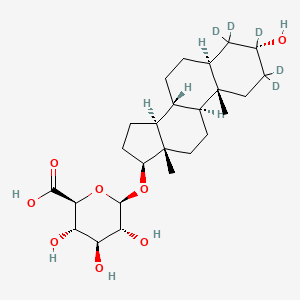
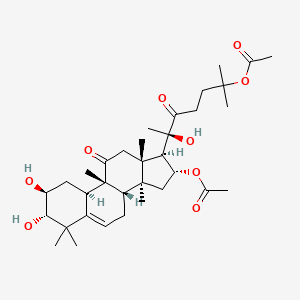
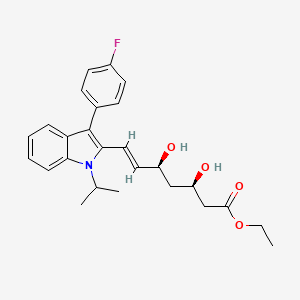
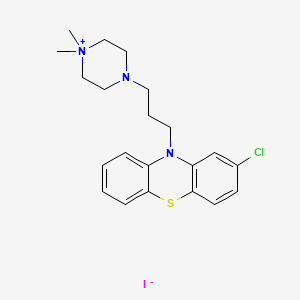
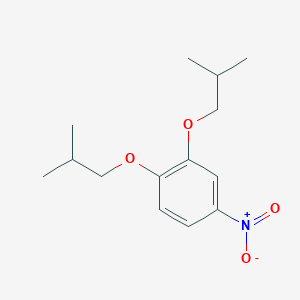
![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
